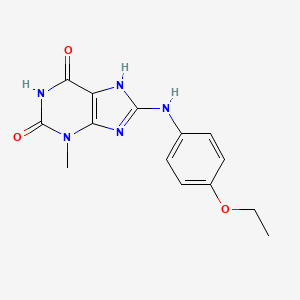![molecular formula C14H11Cl2N5OS B2445873 5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine CAS No. 866152-05-8](/img/structure/B2445873.png)
5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine is a useful research compound. Its molecular formula is C14H11Cl2N5OS and its molecular weight is 368.24. The purity is usually 95%.
BenchChem offers high-quality 5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Protein Arginine Methyltransferase 7 (PRMT7)
The compound MS-0749 has been identified as a potent inhibitor of PRMT7 . PRMT7 is an important mediator in various biological processes, and MS-0749 has shown anticancer activity against the HepG2 hepatocellular carcinoma cell line . It inhibits the activity of PRMT7 by decreasing the histone H4 Arg 3 symmetric dimethylation (H4R3me2s) modification level in the HepG2 and Hep3B carcinoma cell lines .
Cell Cycle Arrest and Apoptosis
MS-0749 has been found to cause cell cycle G1 phase arrest and cell apoptosis in HepG2 and Hep3B cell lines . This suggests potential applications in cancer treatment, particularly for hepatocellular carcinoma.
Mass Spectrometry in Drug Development
Although not directly linked to MS-0749, mass spectrometry has become an indispensable tool for researchers working in drug development science . It’s possible that MS-0749 could be analyzed using mass spectrometry to further understand its properties and potential applications.
Parallel Solid Phase Synthesis
The compound 3,4-Dichlorophenylacetic acid, which shares a similar structure to MS-0749, is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides . It’s plausible that MS-0749 could have similar applications in this area.
Potential Applications in Non-STEM Fields
While most of the research on MS-0749 focuses on its applications in science, technology, engineering, and mathematics (STEM) fields, there is a gap in the literature on using the scientific method and developing research skills in learners of non-STEM fields . MS-0749 could potentially be used as a case study in these fields to help students understand the process of scientific research and drug development.
Large Scientific Facilities and Related Analytical Technologies
Again, while not directly linked to MS-0749, the development of large scientific facilities and related analytical technologies enhances understanding of large scientific facilities and popularizes their application in research . MS-0749 could potentially be studied using these facilities and technologies to gain further insights into its properties and applications.
Mecanismo De Acción
Target of Action
SR-01000309799, also known as MS-0749, primarily targets the Nuclear receptor subfamily 1 group D member 1 (NR1D1) and Nuclear receptor subfamily 1 group D member 2 (NR1D2) . These receptors are part of the REV-ERB family and play a crucial role in regulating circadian rhythms and metabolism .
Mode of Action
SR-01000309799 acts as an agonist for NR1D1 and NR1D2 . By binding to these receptors, it modulates normal metabolism processes and energy utilization in the body . The specific interaction between SR-01000309799 and its targets leads to changes in gene expression, which can have downstream effects on various biological processes .
Biochemical Pathways
Given its targets, it is likely to influence pathways related to circadian rhythms and metabolism
Pharmacokinetics
Pharmacokinetics of a drug depends on patient-related factors as well as on the drug’s chemical properties . Some patient-related factors (e.g., renal function, genetic makeup, sex, age) can be used to predict the pharmacokinetic parameters in populations .
Result of Action
The molecular and cellular effects of SR-01000309799 are largely due to its action on NR1D1 and NR1D2. By acting as an agonist for these receptors, SR-01000309799 can influence gene expression and modulate various biological processes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, humidity, and the presence of other chemicals can affect how a compound interacts with its targets and its overall effectiveness . .
Propiedades
IUPAC Name |
5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5OS/c1-8(12-3-2-6-22-12)18-20-14-21-19-13(23-14)17-9-4-5-10(15)11(16)7-9/h2-7H,1H3,(H,17,19)(H,20,21)/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTQSBFZBGLDDA-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=C(S1)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NN=C(S1)NC2=CC(=C(C=C2)Cl)Cl)/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

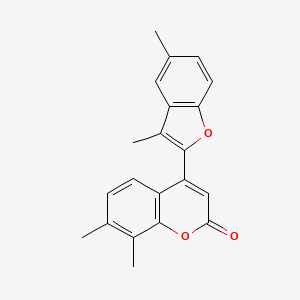
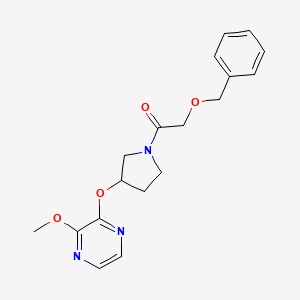
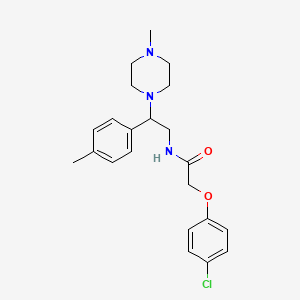

![2-Methyl-7-((5-methylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2445798.png)
![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2445800.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2445802.png)
![N-[4-(1,3-Benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2445803.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2445808.png)
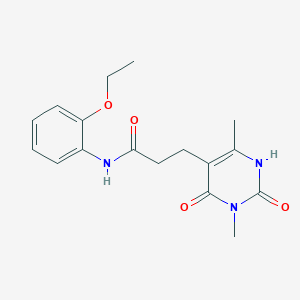
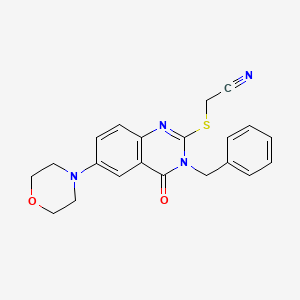
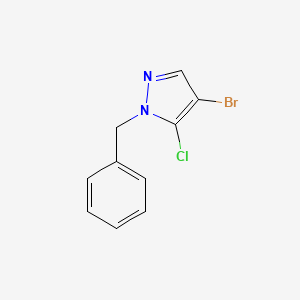
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2445812.png)
